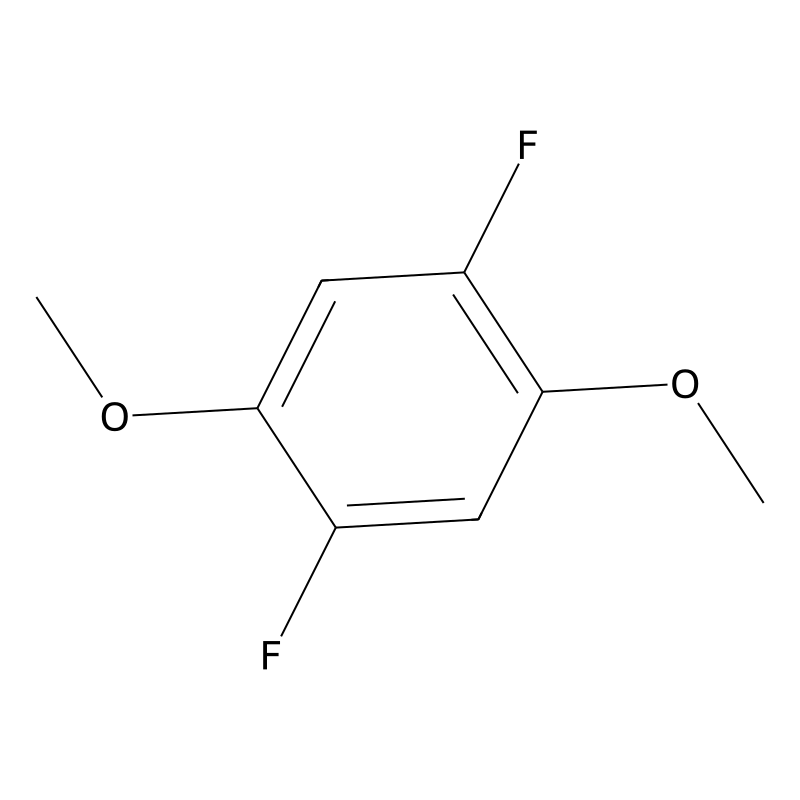

1,4-Difluoro-2,5-dimethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Conjugated Polymers:

1,4-Difluoro-2,5-dimethoxybenzene has been used as a reagent in studies investigating the direct anodic electrodeposition of conjugated polymers such as polypyrrole, poly(3,4-ethylenedioxythiophene) (PEDOT), and polythiophene on copper (Cu) electrodes. [] The presence of 1,4-Difluoro-2,5-dimethoxybenzene as a corrosion inhibitor allows for the controlled and efficient deposition of these polymers, which are of interest for various applications in electronics and optoelectronics. []

Organic Synthesis:

1,4-Difluoro-2,5-dimethoxybenzene serves as a precursor in the synthesis of various organic compounds. Examples include:

- 7-fluoro-5,8-dimethoxy-1-naphthol: This compound finds applications in the development of liquid crystals and pharmaceuticals. []

- 1,4-bis(phosphino)-2,5-difluoro-3,6-dimethoxybenzenes: These bidentate phosphine ligands are valuable tools in organometallic chemistry for the development of new catalysts. []

1,4-Difluoro-2,5-dimethoxybenzene is an aromatic compound with the chemical formula C₈H₈F₂O₂. It features two fluorine atoms and two methoxy groups attached to a benzene ring, positioned at the 1,4 and 2,5 positions, respectively. This unique substitution pattern contributes to its distinct physical and chemical properties, making it a valuable compound in organic synthesis.

While specific biological activities of 1,4-difluoro-2,5-dimethoxybenzene are not extensively documented, its structural analogs have shown varying degrees of biological activity. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, potentially impacting pharmacological profiles. Further studies are needed to elucidate any direct biological effects.

1,4-Difluoro-2,5-dimethoxybenzene can be synthesized through several methods:

- Fluorination of 2,5-dimethoxybenzene: This method involves the introduction of fluorine atoms into the aromatic ring using fluorinating agents.

- Methoxylation of difluorobenzene derivatives: Starting from difluorobenzene compounds, methoxy groups can be introduced via methylation reactions.

- Iterative Diels-Alder reactions: Utilizing the compound as a precursor in Diels-Alder reactions allows for the construction of complex structures while simultaneously generating 1,4-difluoro-2,5-dimethoxybenzene .

The compound is primarily used in organic synthesis as a building block for more complex molecules. Its applications include:

- Synthesis of polycyclic aromatic hydrocarbons: It serves as a precursor in the synthesis of various polycyclic compounds.

- Material science: Research indicates potential uses in developing advanced materials such as conductive polymers .

- Pharmaceutical intermediates: Its derivatives may be explored for pharmaceutical applications due to their unique structural properties.

Several compounds share structural similarities with 1,4-difluoro-2,5-dimethoxybenzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,5-Dimethoxyfluorobenzene | Methoxy groups at positions 2 and 5 | Lacks fluorine at position 1 and 4 |

| 1,3-Difluoro-2-methoxybenzene | Methoxy at position 2; fluorine at 1 and 3 | Different substitution pattern affecting reactivity |

| 1-Fluoro-2,5-dimethoxybenzene | One fluorine atom | Only one fluorine alters electronic properties |

These compounds differ primarily in their substitution patterns and functional groups, which affect their physical properties and reactivity profiles. The unique arrangement of substituents in 1,4-difluoro-2,5-dimethoxybenzene contributes to its specific applications and reactivity compared to these similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant